4-(Trimethylsilyl)benzoic acid
Overview
Description
4-(Trimethylsilyl)benzoic acid is an organic compound with the molecular formula C10H14O2Si. It is a derivative of benzoic acid where a trimethylsilyl group is attached to the para position of the benzene ring. This compound is known for its unique properties, making it valuable in various chemical applications .
Mechanism of Action
Target of Action
The primary target of 4-(Trimethylsilyl)benzoic acid is the nuclear retinoic acid receptor-alpha (RAR-α). This compound, being an analogue of vitamin A (retinol), binds to RAR-α and activates its transcriptional activity .
Mode of Action
Upon binding to the nuclear retinoic acid receptor-alpha, this compound activates the receptor’s transcriptional activity. This interaction leads to the expression of genes that are under the control of RAR-α, thereby influencing cellular processes .
Biochemical Pathways
The activation of RAR-α by this compound affects various biochemical pathways. One of the key pathways influenced is the retinoic acid signaling pathway, which plays a crucial role in cellular differentiation and homeostasis
Result of Action
The activation of RAR-α by this compound leads to changes at the molecular and cellular levels. It has demonstrated antitumor activity in primary and metastatic liver cancer preclinical models . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Trimethylsilyl)benzoic acid can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and requires a catalyst like palladium(II) acetate .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-(Trimethylsilyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It participates in coupling reactions such as the Suzuki–Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate are used.
Major Products Formed:
- Substituted benzoic acids
- Biaryl compounds
- Various oxidized or reduced derivatives
Scientific Research Applications
4-(Trimethylsilyl)benzoic acid is utilized in numerous scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological systems, particularly in the modification of biomolecules.
Industry: The compound is employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 4-Hydroxybenzoic acid
- 4-Methylbenzoic acid
- 4-(Trimethylsilyl)ethynylbenzoic acid
Comparison: 4-(Trimethylsilyl)benzoic acid is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties compared to other benzoic acid derivatives. This group enhances its reactivity and stability, making it more versatile in various chemical reactions and applications .
Properties
IUPAC Name |
4-trimethylsilylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2Si/c1-13(2,3)9-6-4-8(5-7-9)10(11)12/h4-7H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAWVRLBRQRXAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30299607 | |
Record name | 4-(trimethylsilyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30299607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15290-29-6 | |
Record name | 15290-29-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131591 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(trimethylsilyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30299607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary intermolecular interaction observed in the crystal structure of 4-(Trimethylsilyl)benzoic acid?
A1: The crystal structure of this compound exhibits centrosymmetric O—H⋯O hydrogen-bonded dimers. [] This means that two molecules of the compound interact through hydrogen bonding between the hydrogen atom of the carboxylic acid group (O—H) on one molecule and the oxygen atom (O) of the carboxylic acid group on another molecule.
Q2: How many independent molecules of this compound are present in the asymmetric unit of its crystal structure?
A2: The abstract states that there are two almost identical molecules of this compound in the asymmetric unit of its crystal structure. []
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